Cas no 4921-82-8 (N-(Phenylamino)thioxomethyl-benzamide)
4921-82-8 structure
Product Name:N-(Phenylamino)thioxomethyl-benzamide
Número CAS:4921-82-8
MF:C14H12N2OS
Megavatios:256.322881698608
MDL:MFCD00022118
CID:330921
PubChem ID:728148
Update Time:2025-04-19
N-(Phenylamino)thioxomethyl-benzamide Propiedades químicas y físicas
Nombre e identificación
-
- Benzamide, N-[(phenylamino)thioxomethyl]-
- 1-Benzoyl-3-phenyl-2-thiourea
- N-(phenylcarbamothioyl)benzamide
- USAF K-1473
- Benzamide, N-((phenylamino)thioxomethyl)-
- NSC5817
- CHEMBL1834362
- TM 2-51
- N-phenyl-N'-benzoyl-thiourea
- MFCD00022118
- CBMicro_019876
- A827678
- N-(phenyl-carbamothioyl)-benzamide
- N-Benzoyl-N'-phenylthiourea
- TM-2-51
- AC-13133
- Benzamide, N-phenylthiocarbamoyl-
- 1-BENZOYL-3-PHENYLTHIOCARBAMIDE
- N'-Phenyl-N-benzoylthiourea
- UREA, 1-BENZOYL-3-PHENYL-2-THIO-
- AKOS002161306
- SR-01000635902-1
- 4921-82-8
- Phenyl benzoyl thiourea
- CCG-8201
- NSC 5817
- 1-Benzoyl-3-phenyl-thiourea
- N-Benzoyl-N'-phenylthiourea #
- BIM-0020150.P001
- N-[(Phenylamino)thioxomethyl]-benzamide
- 1-benzoyl-3-phenylthiourea
- N-PHENYL-N'-BENZOYLTHIOUREA
- 1-PHENYL-3-BENZOYLTHIOCARBAMIDE
- SCHEMBL2341910
- BDBM50443477
- N-Benzoyl- N'-Phenylthiourea
- NSC-5817
- FT-0635483
- N-((PHENYLAMINO)THIOXOMETHYL)BENZAMIDE
- UAE2W88H3G
- UNII-UAE2W88H3G
- WLN: SUYMR&MVR
- AI3-24581
- DTXSID60197723
- CS-0319987
- FS-4533
- STK729313
- 3-benzoyl-1-phenylthiourea
- G72772
- N-(Phenylamino)thioxomethyl-benzamide
-
- MDL: MFCD00022118
- Renchi: 1S/C14H12N2OS/c17-13(11-7-3-1-4-8-11)16-14(18)15-12-9-5-2-6-10-12/h1-10H,(H2,15,16,17,18)
- Clave inchi: GVHZQIIMGRLFMX-UHFFFAOYSA-N
- Sonrisas: S=C(NC(C1C=CC=CC=1)=O)NC1C=CC=CC=1
Atributos calculados
- Calidad precisa: 256.06700
- Masa isotópica única: 256.067
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 5
- Complejidad: 294
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4
- Superficie del Polo topológico: 73.2A^2
Propiedades experimentales
- Denso: 1.29
- Punto de fusión: 159 °C
- Punto de ebullición: °Cat760mmHg
- Punto de inflamación: °C
- índice de refracción: 1.695
- PSA: 73.22000
- Logp: 3.27730
N-(Phenylamino)thioxomethyl-benzamide Datos Aduaneros
- Código HS:2930909090
- Datos Aduaneros:
中国海关编码:
2930909090概述:
2930909090. 其他有机硫化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-(Phenylamino)thioxomethyl-benzamide PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 018201-25g |
1-Benzoyl-3-phenyl-2-thiourea |
4921-82-8 | 98% | 25g |
£164.00 | 2022-03-01 | |
| Fluorochem | 018201-5g |
1-Benzoyl-3-phenyl-2-thiourea |
4921-82-8 | 98% | 5g |
£49.00 | 2022-03-01 | |
| Fluorochem | 018201-1g |
1-Benzoyl-3-phenyl-2-thiourea |
4921-82-8 | 98% | 1g |
£18.00 | 2022-03-01 | |
| abcr | AB149317-5 g |
1-Benzoyl-3-phenyl-2-thiourea; 98% |
4921-82-8 | 5 g |
€128.10 | 2023-07-20 | ||
| abcr | AB149317-25 g |
1-Benzoyl-3-phenyl-2-thiourea; 98% |
4921-82-8 | 25 g |
€301.50 | 2023-07-20 | ||
| TRC | P400855-250mg |
N-[(Phenylamino)thioxomethyl]-benzamide |
4921-82-8 | 250mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P400855-500mg |
N-[(Phenylamino)thioxomethyl]-benzamide |
4921-82-8 | 500mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P400855-2.5g |
N-[(Phenylamino)thioxomethyl]-benzamide |
4921-82-8 | 2.5g |
$ 95.00 | 2022-06-03 | ||
| Alichem | A019116983-100g |
N-(Phenylcarbamothioyl)benzamide |
4921-82-8 | 95% | 100g |
$549.15 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390657-1g |
N-(phenylcarbamothioyl)benzamide |
4921-82-8 | 98% | 1g |
¥208.00 | 2024-05-11 |
N-(Phenylamino)thioxomethyl-benzamide Literatura relevante
-
Ahmed M. Hegazy,Nesreen S. Haiba,Mohamed K. Awad,Mohamed Teleb,Faten M. Atlam New J. Chem. 2023 47 16470
-
2. Unprecedented N,S,O co-ordination of the doubly deprotonated anion of N-benzoyl-N′-phenylthiourea (H2L2) bridging two rhodium(I) centres: crystal structure of the acetone solvate of [(PPh3)2(CO)Rh(μ-L2-κN′∶κO,S)Rh(PPh3)(CO)]Gerdus Kemp,Andreas Roodt,Walter Purcell,Klaus R. Koch J. Chem. Soc. Dalton Trans. 1997 4481
-
Ahmed M. Hegazy,Nesreen S. Haiba,Mohamed K. Awad,Fatma M. Mahgoub Phys. Chem. Chem. Phys. 2023 25 9532
-
Izak A. Kotzé,Vincent J. Smith,Edmore F. Kangara,Klaus R. Koch New J. Chem. 2017 41 14995
-
Lokendrajit Nahakpam,Francis A. S. Chipem,Brajakishor S. Chingakham,Warjeet S. Laitonjam New J. Chem. 2015 39 2240
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